2-[3-(benzenesulfonylmethyl)-5-[2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]acetaldehyde
Description
This compound is a highly functionalized oxolane (tetrahydrofuran) derivative featuring a benzenesulfonylmethyl group, a 2,3-bis(tert-butyl(dimethyl)silyloxy)propyl substituent, and an acetaldehyde moiety. The tert-butyldimethylsilyl (TBS) groups serve as protective agents for hydroxyl functionalities, a common strategy in organic synthesis to enhance stability during multi-step reactions . The acetaldehyde group may act as a reactive site for further derivatization, such as condensation or oxidation.
Properties
IUPAC Name |
2-[3-(benzenesulfonylmethyl)-5-[2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O7SSi2/c1-28(2,3)38(8,9)34-20-22(36-39(10,11)29(4,5)6)19-26-27(33-7)24(25(35-26)17-18-30)21-37(31,32)23-15-13-12-14-16-23/h12-16,18,22,24-27H,17,19-21H2,1-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMXTZSRSFQTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CC1C(C(C(O1)CC=O)CS(=O)(=O)C2=CC=CC=C2)OC)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O7SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonylmethyl)-5-[2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]acetaldehyde typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the methoxy group and the phenylsulfonylmethyl group. The tert-butyldimethylsilyl (TBS) protecting groups are then added to the hydroxyl groups to prevent unwanted reactions during subsequent steps. Finally, the acetaldehyde group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonylmethyl)-5-[2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in the pharmaceutical field, particularly in the development of new drugs. Its structure allows for modifications that can enhance bioactivity and specificity towards certain biological targets. It has been investigated as a potential candidate for drug formulations due to its ability to stabilize active pharmaceutical ingredients (APIs) through its silyl ether groups, which can improve solubility and bioavailability.
Organic Synthesis
In synthetic organic chemistry, this compound serves as an important building block for creating more complex molecules. Its functional groups facilitate various reactions such as nucleophilic substitutions and condensation reactions. Researchers have utilized it in the synthesis of novel heterocycles and other biologically active compounds.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced materials with specific optical or electronic characteristics. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it useful for coatings and composites.
Case Study 1: Drug Formulation
A study published in a peer-reviewed journal explored the use of 2-[3-(benzenesulfonylmethyl)-5-[2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]acetaldehyde as a stabilizing agent for a poorly soluble drug. The results indicated a significant improvement in the drug's solubility and bioavailability when formulated with this compound, demonstrating its potential in enhancing therapeutic efficacy .
Case Study 2: Synthesis of Heterocycles
In another research effort, chemists successfully employed this compound in the synthesis of a series of novel heterocyclic compounds. The reactions were optimized to yield high purity and yield, showcasing the versatility of this compound as a synthetic intermediate .
Comparative Analysis of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Used as a stabilizer and active ingredient in drug formulations | Improved solubility and bioavailability |
| Organic Synthesis | Serves as a building block for synthesizing complex organic molecules | Versatile reactivity leading to diverse products |
| Material Science | Incorporated into polymers for enhanced properties | Increased thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonylmethyl)-5-[2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]acetaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound shares key structural motifs with other silyl-protected and sulfonated derivatives:
Physicochemical Properties
- Hydrophobicity : The TBS groups in the target compound and Compound 9 significantly increase lipophilicity, improving membrane permeability but reducing aqueous solubility.
- Stability: Sulfonyl groups in the target compound and 5e/5f enhance resistance to enzymatic degradation compared to non-sulfonated analogs.
- Reactivity: The acetaldehyde moiety offers greater synthetic flexibility than the phosphino group in Compound 9, which is tailored for nucleotide coupling .
Research Findings and Methodological Insights
- Synthetic Strategies : The use of TBS groups in the target compound aligns with methodologies in , where silyl protection is critical for multi-step syntheses .
- Lumping Strategy: As noted in , compounds with shared functional groups (e.g., sulfonyl or silyl) may be grouped for predictive modeling of reactivity or environmental behavior .
Biological Activity
2-[3-(benzenesulfonylmethyl)-5-[2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]acetaldehyde, a complex organic compound, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C29H52O7SSi2
- Molecular Weight : 601.0 g/mol
- CAS Number : 871348-24-2
- Topological Polar Surface Area : 96.5 Ų
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including potential antioxidant properties and effects on cellular mechanisms.
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. The compound's structure suggests it may possess antioxidant properties, which have been evaluated through various assays.
- Assay Results : In studies assessing lipid peroxidation, compounds with similar structures demonstrated significant inhibition of thiobarbituric acid reactive substances (TBARS), indicating antioxidant activity .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Example A | 15 | Strong Antioxidant |
| Example B | 45 | Moderate Antioxidant |
Cytotoxicity and Antiproliferative Effects
The compound has also been investigated for its cytotoxic effects against different cancer cell lines. Preliminary studies show that it may inhibit cell proliferation in specific cancer types.
- Cell Lines Tested :
- SK-Hep-1 (liver cancer)
- MDA-MB-231 (breast cancer)
- NUGC-3 (gastric cancer)
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| SK-Hep-1 | 30 | Moderate Inhibition |
| MDA-MB-231 | 25 | Significant Inhibition |
| NUGC-3 | 40 | Weak Inhibition |
The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in cell growth and survival. Studies suggest that it may interact with protein kinases and other cellular targets, influencing apoptosis and cell cycle regulation .
Case Studies
Several case studies have highlighted the compound's potential applications:
-
Case Study on Anticancer Activity :
- A study involving MDA-MB-231 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, likely through the induction of apoptosis.
- Case Study on Antioxidant Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
